molecular formula C20H30N2O2 B12225715 1-(4-Tert-butylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

1-(4-Tert-butylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B12225715
M. Wt: 330.5 g/mol
InChI Key: KCLJAMIDQLVETC-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Tert-butylbenzoyl Group: This step may involve the acylation of the diazepane ring using 4-tert-butylbenzoyl chloride in the presence of a base.

    Attachment of the Oxolan-3-yl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Tert-butylbenzoyl)-4-(piperidin-3-yl)-1,4-diazepane: Similar structure but with a piperidine ring instead of an oxolane ring.

    1-(4-Tert-butylbenzoyl)-4-(morpholin-3-yl)-1,4-diazepane: Contains a morpholine ring instead of an oxolane ring.

Uniqueness

1-(4-Tert-butylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane is unique due to the presence of both the tert-butylbenzoyl group and the oxolan-3-yl group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

(4-tert-butylphenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone

InChI

InChI=1S/C20H30N2O2/c1-20(2,3)17-7-5-16(6-8-17)19(23)22-11-4-10-21(12-13-22)18-9-14-24-15-18/h5-8,18H,4,9-15H2,1-3H3

InChI Key

KCLJAMIDQLVETC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCOC3

Origin of Product

United States

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